molecular formula C20H15ClF2N4O3 B4969612 5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline

5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline

Cat. No. B4969612
M. Wt: 432.8 g/mol
InChI Key: KTPSIWYLPUQKMQ-UHFFFAOYSA-N
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Description

5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline is not fully understood. However, studies have shown that it interacts with DNA and inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
Studies have shown that 5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline exhibits both biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, this compound has been shown to exhibit antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite that causes malaria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline in lab experiments is its broad range of applications. It can be used for studying various biological processes, including DNA replication, repair, and transcription. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause DNA damage and induce apoptosis in normal cells as well as cancer cells.

Future Directions

There are several future directions for research on 5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline. One potential area of research is its use as a fluorescent probe for detecting DNA. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of this compound in humans.
Conclusion
In conclusion, 5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.

Synthesis Methods

The synthesis of 5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride and 1-piperazinecarboxamide with 8-nitroquinoline in the presence of a base. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and antimalarial activities. Additionally, studies have shown that this compound has the potential to be used as a fluorescent probe for detecting DNA.

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N4O3/c21-14-11-16(23)15(22)10-13(14)20(28)26-8-6-25(7-9-26)17-3-4-18(27(29)30)19-12(17)2-1-5-24-19/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPSIWYLPUQKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2-Chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline

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